molecular formula C10H5Cl3N2 B3434530 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine CAS No. 954224-18-1

4-Chloro-6-(2,5-dichlorophenyl)pyrimidine

Cat. No.: B3434530
CAS No.: 954224-18-1
M. Wt: 259.5 g/mol
InChI Key: PXLDKYWIAANDMR-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,5-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine typically involves the reaction of 2,5-dichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method is the cyclization of 2,5-dichlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,5-dichlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-(2,5-dichlorophenyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Material Science: It is investigated for its properties in the development of advanced materials, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

4-Chloro-6-(2,5-dichlorophenyl)pyrimidine is unique due to the presence of both chlorine and dichlorophenyl groups, which can influence its reactivity and properties

Properties

IUPAC Name

4-chloro-6-(2,5-dichlorophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLDKYWIAANDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270915
Record name 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954224-18-1
Record name 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954224-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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